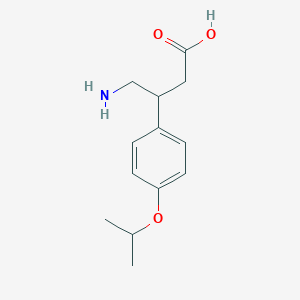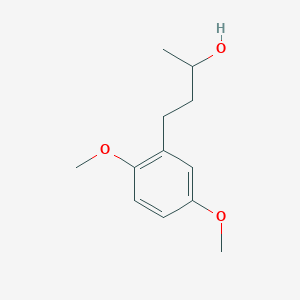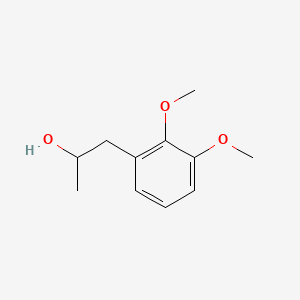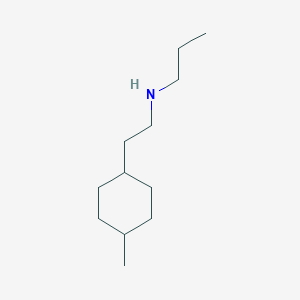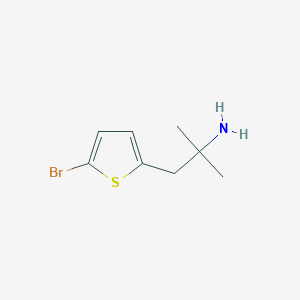
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4,6-dichloropyridine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Similar in structure but lacks the trifluoromethyl group.
Pyrazolo[3,4-d]pyrimidine: Contains a different heterocyclic ring system.
4,6-Dichloropyridine: The parent compound without the trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.
Propriétés
Numéro CAS |
1060815-13-5 |
|---|---|
Formule moléculaire |
C7H2Cl2F3NO |
Poids moléculaire |
243.99 g/mol |
Nom IUPAC |
1-(4,6-dichloropyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-3-1-4(13-5(9)2-3)6(14)7(10,11)12/h1-2H |
Clé InChI |
UMELUHIMLZAKBF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=O)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


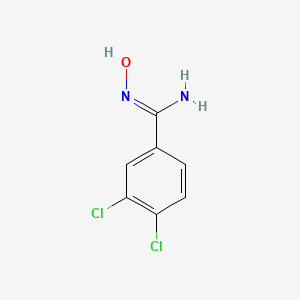

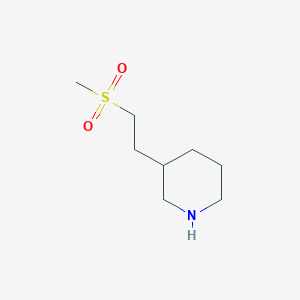

![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
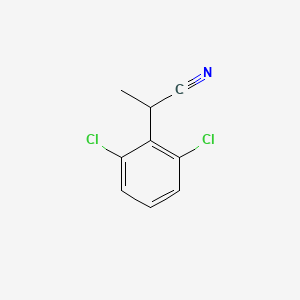
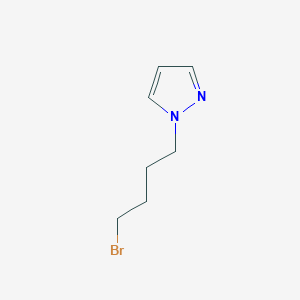
amine](/img/structure/B13610648.png)
